

XRD pattern comparison of ordered vs. disordered dolomite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dolomite

Cat. No.: B100054

[Get Quote](#)

A definitive guide to the comparative analysis of X-ray diffraction (XRD) patterns of ordered and disordered **dolomite** is presented for researchers, scientists, and professionals in drug development. This guide elucidates the structural nuances between the two forms of **dolomite** and their corresponding crystallographic signatures as revealed by XRD.

The fundamental distinction between ordered and disordered **dolomite** lies in the arrangement of calcium (Ca^{2+}) and magnesium (Mg^{2+}) cations within the crystal lattice. In an ideal, ordered **dolomite**, these cations occupy alternating layers between the carbonate (CO_3^{2-}) planes. This ordered arrangement results in a lower crystallographic symmetry (R-3 space group) compared to calcite (R-3c space group). Disordered **dolomite**, on the other hand, exhibits a more random distribution of Ca^{2+} and Mg^{2+} ions, leading to a structure that can be considered a solid solution between calcite and magnesite. This disorder significantly influences the XRD pattern.

Key Distinctions in XRD Patterns

The primary differentiating features in the XRD patterns of ordered versus disordered **dolomite** are the presence of "ordering" or superlattice reflections, shifts in the positions of principal diffraction peaks, and broadening of the peaks.

Superlattice Reflections: Ordered **dolomite** is characterized by the presence of specific superlattice reflections, most notably the (101), (015), and (021) peaks.^{[1][2][3]} These peaks are a direct consequence of the ordered layering of Ca^{2+} and Mg^{2+} ions and are systematically absent in the XRD patterns of calcite and disordered **dolomite**.^[2] The intensity of these

ordering peaks, often compared to the intensity of a principal peak like (110), can be used to quantify the degree of cation ordering within the **dolomite** structure.^[4]

Peak Positions and Shifts: The d-spacing of the principal (104) reflection in **dolomite** is sensitive to the degree of cation ordering and the Ca/Mg ratio. In disordered **dolomite**, the (104) peak is typically shifted to a lower 2θ angle (larger d-spacing) compared to its position in ordered **dolomite**.^[5] This shift is indicative of the expansion of the unit cell due to the disordered arrangement of cations.

Peak Broadening: XRD peaks for disordered **dolomite** are generally broader than those for well-ordered **dolomite**. This broadening can be attributed to smaller crystallite sizes and variations in chemical composition and lattice strain within the disordered structure.

Quantitative XRD Data Comparison

The following table summarizes the typical XRD peak positions for ordered and disordered **dolomite**, using Cu K α radiation. It is important to note that the values for disordered **dolomite** can vary depending on the degree of disorder and the specific chemical composition.

Miller Indices (hkl)	Ordered Dolomite (2θ)	Ordered Dolomite (d-spacing, Å)	Disordered Dolomite (2θ)	Disordered Dolomite (d-spacing, Å)	Full Width at Half Maximum (FWHM)
(101)	~24.0°	~3.70	Absent	Absent	N/A
(012)	~28.9°	~3.09	~28.9°	~3.09	Broader in disordered
(104)	~31.00°	~2.885	Shifted to lower angles	Larger than 2.885	Broader in disordered
(006)	~33.5°	~2.67	Present but may be broad	Variable	Broader in disordered
(015)	~35.2°	~2.55	Absent	Absent	N/A
(110)	~37.3°	~2.41	~37.3°	~2.41	Broader in disordered
(113)	~41.2°	~2.19	~41.2°	~2.19	Broader in disordered
(021)	~43.8°	~2.06	Absent	Absent	N/A
(018)	~50.6°	~1.80	Present but may be broad	Variable	Broader in disordered
(116)	~51.2°	~1.78	~51.2°	~1.78	Broader in disordered

Note: Exact 2θ and d-spacing values can vary slightly based on the specific composition and experimental conditions. FWHM is qualitatively described as broader for disordered **dolomite** due to the lack of specific reported values in the search results.

Experimental Protocols

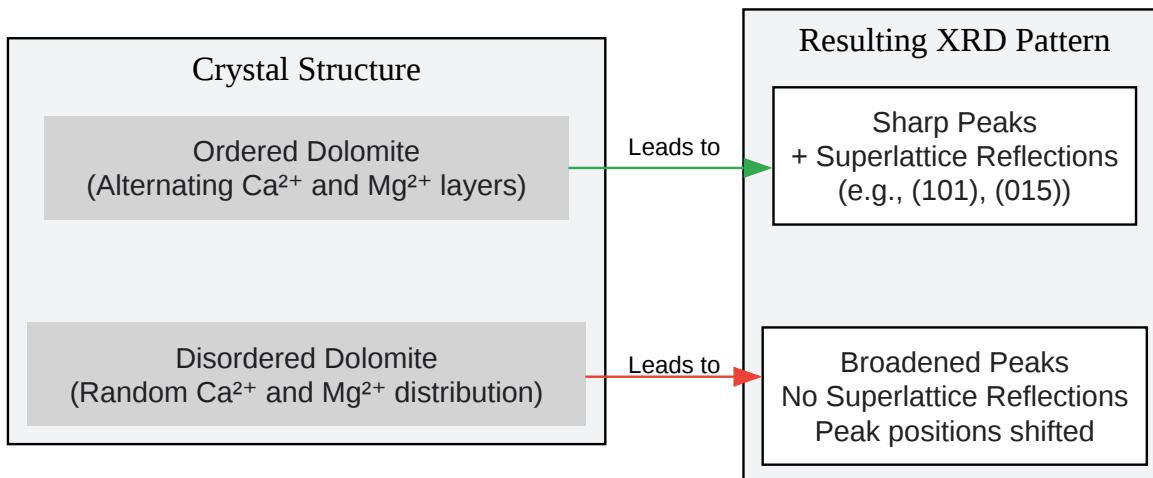
The following is a generalized experimental protocol for the XRD analysis of **dolomite** samples.

1. Sample Preparation:

- Grinding: The **dolomite** sample is first crushed and then finely ground into a homogeneous powder, typically to a particle size of less than 10 μm . This can be achieved using a mortar and pestle or a micronizing mill.[6]
- Homogenization: To ensure a random orientation of the crystallites, the powdered sample is thoroughly mixed.
- Mounting: The powder is then mounted onto a sample holder. The "back-packing" method is often used to minimize preferred orientation.

2. XRD Data Collection:

- Instrument: A powder X-ray diffractometer is used for data collection.
- Radiation Source: Copper (Cu) $\text{K}\alpha$ radiation ($\lambda = 1.5406 \text{ \AA}$) is commonly employed.
- Instrument Settings:
 - Voltage and Current: Typical settings are 40 kV and 35-40 mA.
 - Scan Range (2θ): A common range is from 5° to 70° or 90° 2θ to cover all major diffraction peaks. For specific analysis of ordering peaks, a smaller range, such as 28° to 38° 2θ , may be scanned at a slower rate.[6]
 - Step Size and Scan Speed: These parameters are chosen to ensure good resolution and signal-to-noise ratio.


3. Data Analysis:

- Phase Identification: The collected XRD pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the phases present.
- Peak Analysis: The positions (2θ), intensities, and full width at half maximum (FWHM) of the diffraction peaks are determined.

- Determination of Ordering: The degree of cation ordering can be estimated by calculating the ratio of the integrated intensities of an ordering peak (e.g., (015)) to a principal peak (e.g., (110)).
- Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed on the XRD data. This method allows for the refinement of lattice parameters, atomic positions, and site occupancies, providing a quantitative measure of the degree of disorder.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Visualization of Structural Differences and XRD Patterns

The following diagram illustrates the relationship between the crystal structure of ordered and disordered **dolomite** and their characteristic XRD patterns.

[Click to download full resolution via product page](#)

Caption: Structural ordering in **dolomite** gives rise to superlattice reflections in the XRD pattern.

This guide provides a comprehensive comparison of the XRD patterns of ordered and disordered **dolomite**, supported by quantitative data and experimental methodologies. The key takeaway for researchers is the critical role of superlattice reflections in identifying ordered

dolomite and the characteristic peak shifts and broadening associated with disordered structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eas.ualberta.ca [eas.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. rosa.uniroma1.it [rosa.uniroma1.it]
- 9. Quantitative Phase Analysis Based on Rietveld Structure Refinement for Carbonate Rocks [scirp.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [XRD pattern comparison of ordered vs. disordered dolomite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100054#xrd-pattern-comparison-of-ordered-vs-disordered-dolomite>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com